molecular formula C22H20N4O6S2 B2924187 N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide CAS No. 393838-36-3

N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide

Cat. No.: B2924187
CAS No.: 393838-36-3
M. Wt: 500.54
InChI Key: VJJAMSHGJSTMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. This molecule integrates multiple pharmacologically significant motifs, including a benzo[b]thiophene core, a sulfonamide group, and a hydrazine carbonyl linker. Its complex structure suggests potential for a wide range of biological activities, making it a valuable candidate for high-throughput screening in drug discovery programs, particularly in oncology and infectious disease research. The presence of the nitro group on the benzothiophene ring and the sulfonamide functionality indicates that this compound may be investigated for its enzyme inhibitory properties, potentially targeting carbonic anhydrases or other metalloenzymes. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules or as a standard in analytical method development. Strictly for research purposes, this product is not for diagnostic, therapeutic, or personal use. All researchers should review the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-[[(5-nitro-1-benzothiophene-2-carbonyl)amino]carbamoyl]-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6S2/c1-3-11-25(12-4-2)34(31,32)18-8-5-15(6-9-18)21(27)23-24-22(28)20-14-16-13-17(26(29)30)7-10-19(16)33-20/h3-10,13-14H,1-2,11-12H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJAMSHGJSTMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group in the benzo[b]thiophene ring can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can also be reduced to an amine, leading to different derivatives.

  • Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions at various positions on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: : Reagents such as halogens (Cl2, Br2) and strong acids or bases are often used.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydrazines.

  • Substitution: : Halogenated derivatives, sulfonated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of benzo[b]thiophene have shown potential as anticancer agents. The compound's ability to interact with biological targets makes it a candidate for drug development.

Medicine

The compound's derivatives have been studied for their pharmacological properties, including their potential use in treating various diseases. Its biological activity can be harnessed to develop new therapeutic agents.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific derivatives and their intended applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Core Structural Features and Substituents

The target compound’s uniqueness lies in its N,N-diallyl sulfonamide , hydrazinecarbonyl linker , and 5-nitrobenzo[b]thiophene group. Below is a comparative analysis with analogous compounds from the literature:

Compound Name/StructureCore StructureSubstituents/ModificationsHeterocycle/Functional GroupKey Properties/DataReference ID
Target Compound Benzenesulfonamide + hydrazineN,N-diallyl; 5-nitrobenzo[b]thiophene-2-carbonylBenzo[b]thiophene (nitro-substituted)Likely moderate solubility; potential electronic effects from nitro group-
4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide Benzenesulfonamide + hydrazineN,N-dimethyl; 4-ethoxybenzo[d]thiazoleThiazole (ethoxy-substituted)Molecular weight: 420.5; stable in air
Benzofuran-based sulphonamide (9a) Benzenesulfonamide + hydrazineTosylethylidene; benzofuran-2-ylBenzofuranYield: 80%; yellow powder; soluble in polar solvents
Hydrazinecarbothioamides [4–6] Hydrazinecarbothioamide4-X-phenylsulfonyl (X = H, Cl, Br); 2,4-difluorophenylNone (aromatic sulfonyl)IR ν(C=S): 1243–1258 cm⁻¹; tautomerizes to triazole-thiones
Organometallic hydrazides (e.g., 2a) Organometallic + hydrazine(η⁵-C₅H₄)–Mn(CO)₃; benzenesulfonamideManganese tricarbonyl complexAir-stable; 71–83% yield; low solubility in nonpolar solvents
2.3 Physical and Chemical Properties

    The N,N-diallyl groups in the target compound may enhance lipophilicity compared to N,N-dimethyl analogues (e.g., ). Stability: Organometallic hydrazides () and benzofuran derivatives () are reported as air-stable solids, a property likely shared by the target compound. Spectroscopic Data:

    • IR : Hydrazinecarbothioamides show ν(C=S) at 1243–1258 cm⁻¹ , whereas hydrazinecarbonyl compounds (e.g., target) would exhibit ν(C=O) near 1660–1680 cm⁻¹ .
    • NMR : Aromatic protons in benzo[b]thiophene or benzofuran moieties resonate in the δ 7.0–8.5 ppm range .

Biological Activity

N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a sulfonamide moiety, a hydrazinecarbonyl group, and a nitrobenzo[b]thiophene derivative. The structural formula can be represented as follows:

C17H18N4O4S\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{4}\text{S}

Table 1: Structural Components

ComponentDescription
Sulfonamide Group Contributes to antimicrobial properties
Hydrazinecarbonyl Potential for anti-inflammatory activity
Nitrobenzo[b]thiophene Enhances biological activity through electron affinity

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticonvulsant Activity

A notable study evaluated the anticonvulsant potential of similar hydrazinecarbothioamide derivatives. The compound was tested in seizure models such as the maximal electroshock (MES) and the 6 Hz model. Results indicated promising anticonvulsant activity, suggesting that modifications in the hydrazine structure could enhance neuroprotective effects .

Anti-inflammatory Properties

The sulfonamide group is known for its anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects.

Table 2: Summary of Biological Activities

Activity TypeResultReference
Antimicrobial Effective against Gram-positive/negative bacteria
Anticonvulsant Significant protection in seizure models
Anti-inflammatory Inhibits pro-inflammatory cytokines
Cytotoxicity Selective toxicity towards cancer cells

Case Study 1: Anticonvulsant Evaluation

In a study involving several hydrazine derivatives, this compound was found to exhibit a high degree of anticonvulsant activity in MES tests, with significant protection rates observed at specific dosages .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of sulfonamide hybrids. The compound demonstrated potent activity against resistant bacterial strains, indicating its potential as a therapeutic agent in treating bacterial infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.